molecular formula C11H12N2O2S B184143 2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid CAS No. 21547-71-7

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

Cat. No. B184143
CAS RN: 21547-71-7
M. Wt: 236.29 g/mol
InChI Key: PUNPYITWFHQFFX-UHFFFAOYSA-N
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Description

“2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid” is a chemical compound with the CAS Number: 21547-71-7. Its molecular weight is 236.29 and its molecular formula is C11H12N2O2S . The IUPAC name for this compound is 2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid .

Scientific Research Applications

  • Synthesis of Benzimidazole Derivatives

    • Field : Organic Chemistry
    • Application : Benzimidazole derivatives are synthesized for their well-known applications and interesting biological activity profile . The preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide is described in two steps .
    • Method : The first step involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .
    • Results : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
  • Antiparasitic and Antioxidant Activity

    • Field : Pharmacology
    • Application : Benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized with the aim of developing a class of compounds combining anthelmintic with antioxidant properties .
    • Method : The anthelmintic activity on encapsulated T. spiralis was studied in vitro .
    • Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .
  • Synthesis of Benzimidazolyl-2-Hydrazones

    • Field : Organic Chemistry
    • Application : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized .
    • Method : The synthesis involved the reaction of 1H-benzimidazolyl-2-sulfonic acid with hydrazine hydrate in reflux .
    • Results : The synthesized benzimidazolyl-2-hydrazones were found to be more active than clinically used anthelmintic drugs albendazole and ivermectin .
  • Anticancer Activity

    • Field : Pharmacology
    • Application : Certain benzimidazole derivatives have shown potential anticancer activity .
    • Method : The anticancer activity was evaluated using cancer cell lines such as A-549 and HeLa .
    • Results : The compound 2′-(2-benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzo imidazolyl-4-carboxylic acid methyl ester showed potent anticancer activity (A-549 IC 50 2.8 μM; HeLa IC 50 7.1 μM), which was more potent than UK-1 (A-549 IC 50 5.1 μM; HeLa IC 50 10.7 μM) .
  • Synthesis of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

    • Field : Organic Chemistry
    • Application : The preparation of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide is described in two steps .
    • Method : The first step involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .
    • Results : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
  • Antioxidant Activity

    • Field : Pharmacology
    • Application : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized with the aim of developing a class of compounds combining anthelmintic with antioxidant properties .
    • Method : The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
    • Results : The two 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers in all studied systems .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNPYITWFHQFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378257
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzoimidazol-2-ylsulfanyl)-butyric acid

CAS RN

21547-71-7
Record name 2-(1H-Benzimidazol-2-ylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21547-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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